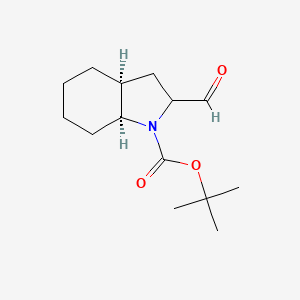![molecular formula C11H16ClNO B7451437 ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride, also known as AMPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride has been primarily used in neuroscience research to study the role of glutamate receptors in the brain. It has been shown to selectively block a subtype of glutamate receptors, known as AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Mechanism of Action
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and thereby reducing the excitatory neurotransmission. This results in a decrease in synaptic plasticity and a potential impairment in learning and memory.
Biochemical and Physiological Effects
Studies have shown that ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride can reduce the expression of AMPA receptors in the hippocampus, a brain region important for learning and memory. It has also been shown to have potential neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride in lab experiments is its high selectivity for AMPA receptors, which allows for specific targeting of this subtype of glutamate receptors. However, a limitation is that it may not fully replicate the physiological effects of other AMPA receptor antagonists, such as kynurenic acid.
Future Directions
Future research on ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride could focus on its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies could investigate the effects of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride on other neurotransmitter systems and brain regions, as well as its potential side effects and toxicity.
In conclusion, ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride is a chemical compound that has shown promise in neuroscience research for its selective blocking of AMPA receptors. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride could lead to a better understanding of its potential therapeutic applications and limitations.
Synthesis Methods
The synthesis of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves the reaction between 2-(aminomethyl)prop-2-en-1-ol and benzyl chloromethyl ether in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride hydrochloride in a white crystalline form.
properties
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6H,1,7-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQJOEBHCCNESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)COCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)



![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)
